molecular formula C6H6F4O2 B1629495 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene CAS No. 361-82-0

3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene

Cat. No. B1629495
CAS RN: 361-82-0
M. Wt: 186.1 g/mol
InChI Key: PJEGONMRIIERFA-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene is a chemical compound with the molecular formula C6H6F4O2 . It has a molecular weight of 186.10400 .

Physical and Chemical Properties This compound has a density of 1.36g/cm3 . Its boiling point is 47.4°C at 15mm Hg , and its melting point ranges from -0.5 to 0°C . The flash point is 59.5°C .

Scientific Research Applications

Molecular Structure and Conformations

  • Structural Analysis : The structure of 3,3,4,4-tetrafluoro-1,2-dimethoxycyclobutene (DMCB) has been extensively studied. Research shows it primarily exists as a rotamer of C(s) symmetry with significant discussions around its bond length variations, particularly in fluorinated cyclobutene molecules (Richardson et al., 2010).

Reactions with Metal Carbonyl Anions

  • Chemical Reactivity : Studies include the reactions of 3,3,4,4-tetrafluoro-1,2-dichlorocyclobutene with sodium salts of metal carbonyl anions, leading to the replacement of a vinylic chlorine atom with a metal atom (King & Efraty, 1972).

Solid State Properties

  • Material Science : The crystal structures, vibrational spectra, mechanical, and thermodynamic properties of various fluorine-substituted cyclobutenes, including 3,3,4,4-tetrafluoro-1,2-dimethoxycyclobut-1-ene, have been analyzed using density functional theory. This research has implications for understanding the properties of these compounds in solid state (Colmenero & Lunelli, 2022).

Thermal Behavior and Dimerization

  • Thermal Properties : The thermal behavior of related compounds, such as the thermal isomerization of 3,3,4,4-tetrafluorocyclobutene to produce tetrafluorobuta-1,3-diene, is also a subject of research, providing insights into the thermal stability and reactions of these compounds under various conditions (Frey, Hopkins, & Vinall, 1972).

properties

IUPAC Name

3,3,4,4-tetrafluoro-1,2-dimethoxycyclobutene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O2/c1-11-3-4(12-2)6(9,10)5(3,7)8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEGONMRIIERFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C1(F)F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617562
Record name 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobutene

CAS RN

361-82-0
Record name 3,3,4,4-Tetrafluoro-1,2-dimethoxycyclobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Lo Presti, A Ellern, R Destro… - The Journal of Physical …, 2009 - ACS Publications
The effect of the methoxy substituent on the structure, crystal packing, and electrostatic properties of hexafluorocyclobutene (C 4 F 6 ) was investigated in the solid-state with DFT-B3LYP …
Number of citations: 13 pubs.acs.org
F Colmenero, B Lunelli - Journal of Physics and Chemistry of Solids, 2022 - Elsevier
The crystal structures, infrared and Raman spectra, and mechanical and thermodynamic properties of four important fluorine-substituted cyclobutene derivatives in the solid state are …
Number of citations: 3 www.sciencedirect.com
N Vogt, J Vogt, N Vogt, J Vogt - Structure Data of Free Polyatomic …, 2019 - Springer
Molecules with Six Carbon Atoms Page 1 F F F F F F P F F F F F F F F F F F F F F F Chapter 8. Molecules with Six Carbon Atoms 683 Hexafluorobenzene CAS RN: 392-56-3 MGD RN: …
Number of citations: 0 link.springer.com

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